![molecular formula C12H16N4O B12903351 [(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic ring system, and a cyclopentyl group attached to a methanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol typically involves multiple steps. One common approach is to start with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This compound is then subjected to nucleophilic substitution reactions with various amines to introduce the amino group at the 4-position . The cyclopentyl group can be introduced through a cyclization reaction, and the final step involves the reduction of a suitable intermediate to obtain the methanol moiety .
Industrial Production Methods
化学反応の分析
Types of Reactions
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrrolo[2,3-d]pyrimidine core or the cyclopentyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of amines or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups at the 4-position of the pyrrolo[2,3-d]pyrimidine core .
科学的研究の応用
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol has several scientific research applications:
作用機序
The mechanism of action of (Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of Janus kinases (JAKs), which are intracellular tyrosine kinases involved in the signaling of various cytokines and growth factors . By inhibiting JAK1, the compound can modulate immune responses and inflammation . The molecular pathways involved include the JAK-STAT signaling pathway, which is critical for the regulation of immune function and hematopoiesis .
類似化合物との比較
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent anti-tubercular activity.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1-selective inhibitor with potential therapeutic applications.
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide: Another JAK1 inhibitor with improved selectivity and potency.
Uniqueness
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol is unique due to its specific structural features, including the cyclopentyl group and methanol moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
特性
分子式 |
C12H16N4O |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H16N4O/c13-11-10-3-4-16(12(10)15-7-14-11)9-2-1-8(5-9)6-17/h3-4,7-9,17H,1-2,5-6H2,(H2,13,14,15)/t8-,9+/m1/s1 |
InChIキー |
XVEJYMVNCBBYQY-BDAKNGLRSA-N |
異性体SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=CC3=C(N=CN=C32)N |
正規SMILES |
C1CC(CC1CO)N2C=CC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


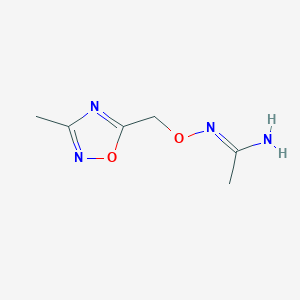
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
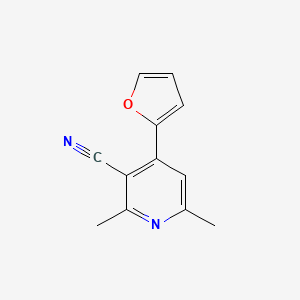
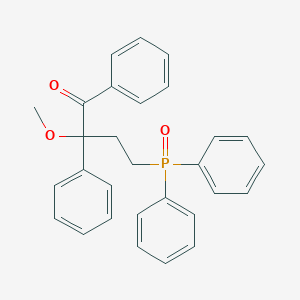
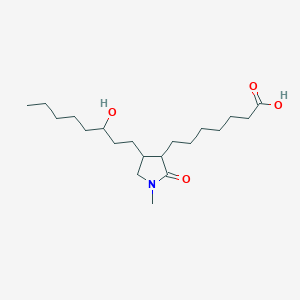
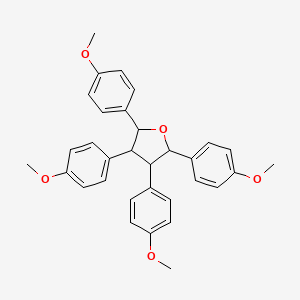
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
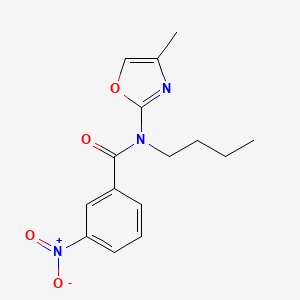
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
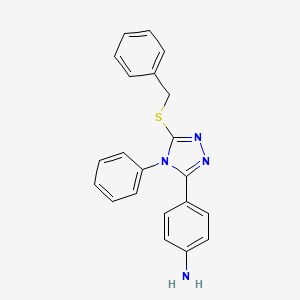

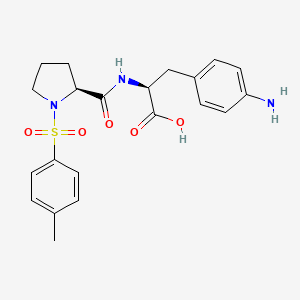
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
